N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE
Overview
Description
N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE is a complex organic compound that features a fluorophenyl group and a naphthoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE typically involves multiple steps. One common route includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield an intermediate product. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BUTYL-PHENYL)-2-(1-METHYL-1H-IMIDAZOL-2-YLSULFANYL)-ACETAMIDE
- N-(4-BROMO-PHENYL)-2-(1-METHYL-1H-IMIDAZOL-2-YLSULFANYL)-ACETAMIDE
- N-(4-ACETYL-PHENYL)-2-(1-METHYL-1H-IMIDAZOL-2-YLSULFANYL)-ACETAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The naphthoimidazole moiety also contributes to its distinct properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-14-5-7-15(8-6-14)21-18(24)11-25-19-22-16-9-12-3-1-2-4-13(12)10-17(16)23-19/h1-10H,11H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWISVMACYJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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